![molecular formula C14H10F2O3S B2595265 2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone CAS No. 1326836-88-7](/img/structure/B2595265.png)
2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone” is a chemical compound with the molecular formula C14H10F2O3S . It has an average mass of 296.289 Da and a monoisotopic mass of 296.031860 Da .
Molecular Structure Analysis
The molecular structure of “2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone” consists of a sulfonyl group (-SO2-) linking a 2,4-difluorophenyl group and a phenylethanone group .Aplicaciones Científicas De Investigación
Fuel Cell Applications
Fuel cells represent a promising technology for clean energy conversion. Research has explored the use of sulfonated poly(arylene ether sulfone) copolymers, incorporating difluorophenyl moieties, for fuel cell membranes. These materials have been investigated for their thermal stability, proton conductivity, and suitability as fuel cell membranes, offering insights into their potential for enhancing fuel cell performance due to their high molecular weight and reasonable physical and thermal properties (Pirali-Hamedani & Mehdipour-Ataei, 2016).
Proton Exchange Membranes
Proton exchange membranes (PEMs) are critical components of fuel cells. Research into sulfonated poly(arylene ether sulfone) polymers incorporating difluorophenyl groups has shown that these materials offer high proton conductivity and oxidative stability. The incorporation of hydrophobic difluorophenyl side groups has been found to enhance phase separation, improving proton conductivity and oxidative stability, which are crucial factors for the efficiency of PEMs (Chen et al., 2017).
Organic Chemistry and Material Synthesis
In the realm of organic chemistry, derivatives of 2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone have been synthesized and explored for various biological activities. These derivatives demonstrate significant promise in the creation of new drugs, showcasing antioxidant effects and potential for influencing biological membrane functioning. This highlights the compound's versatility and potential in drug development and material science (Farzaliyev et al., 2020).
Antimicrobial Applications
Research has also been conducted on the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, evaluating their in vitro antibacterial and antifungal activities. These studies have identified certain derivatives with good antimicrobial activity against tested pathogens, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)sulfonyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3S/c15-11-6-7-14(12(16)8-11)20(18,19)9-13(17)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAHMHBEYIZVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

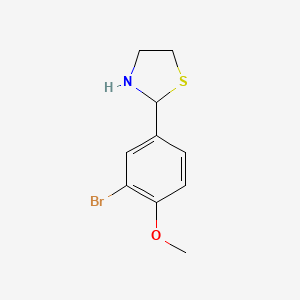
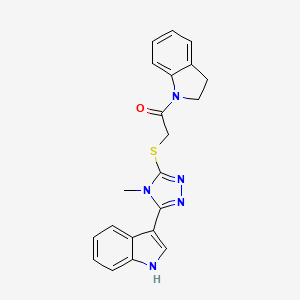
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide](/img/structure/B2595186.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2595191.png)
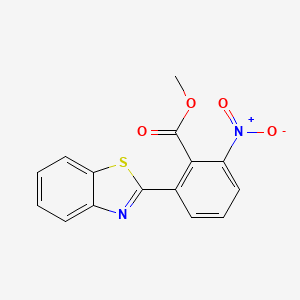
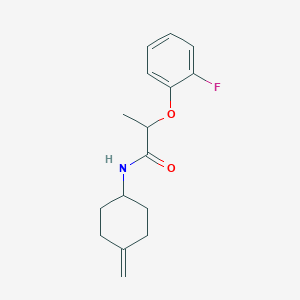
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2595195.png)
![tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate](/img/structure/B2595196.png)
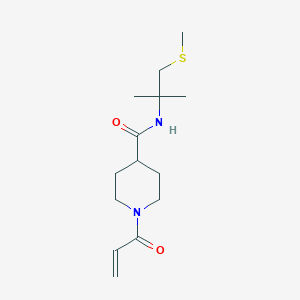
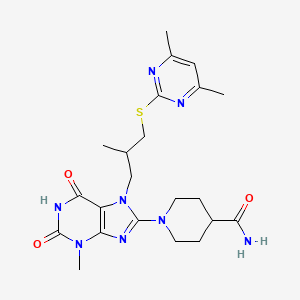
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2595202.png)
![(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2595204.png)
![2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2595205.png)